molecular formula C24H23N5O3S B2979856 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide CAS No. 1105203-45-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide

Cat. No.: B2979856
CAS No.: 1105203-45-9
M. Wt: 461.54
InChI Key: PMCHSOOJEVHYHK-UHFFFAOYSA-N
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Description

This compound is a pyridazine-based acetamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group and a 3,4-dimethylphenyl-substituted pyrazolo[3,4-d]pyridazine core linked via a thioether bridge. Its molecular formula is C24H23N5O3S, with a molecular weight of 469.5 g/mol (calculated based on structural analogs in and ). The benzo[d][1,3]dioxole moiety is known for enhancing metabolic stability and binding affinity in bioactive molecules, while the pyridazine scaffold is associated with kinase inhibition and antimicrobial activity.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3S/c1-14-4-6-18(8-15(14)2)29-23-19(11-26-29)16(3)27-28-24(23)33-12-22(30)25-10-17-5-7-20-21(9-17)32-13-31-20/h4-9,11H,10,12-13H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCHSOOJEVHYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C22H24N4O3S
  • Molecular Weight : 428.57 g/mol
  • CAS Number : 853351-76-5

The presence of the benzo[d][1,3]dioxole moiety is notable for its potential biological implications, particularly in terms of interacting with various biological targets.

The biological activity of this compound appears to be multifaceted:

  • Inhibition of Cyclooxygenases (COX) : Similar compounds have been studied for their ability to inhibit COX enzymes, which are critical in inflammatory processes. Research indicates that derivatives with pyrazole scaffolds exhibit varying degrees of COX-I and COX-II inhibition, suggesting that the compound may share similar properties .
  • Antioxidant Activity : Compounds containing dioxole structures have been associated with antioxidant properties. This activity can be beneficial in preventing oxidative stress-related damage in cells.

Anti-inflammatory Activity

Preliminary studies suggest that compounds with similar structures exhibit anti-inflammatory effects. For example, pyrazole derivatives have shown significant inhibition of inflammatory markers in vitro and in vivo models .

Anticancer Activity

Research into related pyrazolo derivatives indicates potential anticancer properties. The ability to inhibit specific kinases involved in cancer progression could be a mechanism through which this compound exerts its effects.

3. Case Studies and Research Findings

Several studies have evaluated compounds structurally related to this compound:

StudyCompoundActivityFindings
Pavase et al. (2023)PYZ16COX-II InhibitionIC50 = 0.52 μM; higher selectivity than Celecoxib
Hwang et al. (2023)PYZ17COX-II InhibitionSignificant anti-inflammatory effects observed
Chen et al. (2023)PYZ20COX-II InhibitionIC50 = 0.33 μM; strong selectivity compared to Celecoxib

These studies highlight the potential for similar compounds to exhibit significant biological activities relevant to inflammation and cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with pyrazolo-pyridazine/pyrimidine derivatives and acetamide-linked heterocycles. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrazolo[3,4-d]pyridazine 3,4-dimethylphenyl, 4-methyl, thioacetamide-linked benzo[d][1,3]dioxole C24H23N5O3S 469.5 Thioether linkage; methylenedioxyphenyl group enhances lipophilicity
Analog 1 () Pyrazolo[3,4-d]pyrimidine 4-fluorophenyl, thioacetamide-linked benzo[d][1,3]dioxole C21H16FN5O3S 437.4 Fluorine substitution improves electronegativity and membrane permeability
Analog 2 () Pyrazolo[3,4-d]pyridazin-7-one 2,4-dimethylphenyl, 4-methyl, acetamide-linked benzo[d][1,3]dioxole C24H23N5O4 445.5 7-oxo group increases hydrogen-bonding potential
Benzothiazole Derivative () Benzothiazole-thioacetamide Indolinone/spiro-thiazolidine Variable Variable Anti-inflammatory and antibacterial activity demonstrated for similar scaffolds

Key Structural and Functional Differences

Core Heterocycle Modifications: The target compound uses a pyridazine core, whereas Analog 1 () employs a pyrimidine core. Analog 2 () introduces a 7-oxo group on the pyridazine ring, which may enhance solubility via polar interactions but reduce passive diffusion across membranes.

Substituent Effects :

  • The 3,4-dimethylphenyl group on the target compound provides steric bulk and hydrophobicity, likely favoring interactions with hydrophobic enzyme pockets. In contrast, Analog 1’s 4-fluorophenyl group offers electronegativity for dipole-dipole interactions.
  • The thioacetamide linker in the target compound and Analog 1 introduces a sulfur atom, which may improve metabolic stability compared to oxygen-based linkers.

Bioactivity Implications: While bioactivity data for the target compound are unavailable, Analog 2’s 7-oxo group () is structurally analogous to kinase inhibitors with demonstrated ATP-binding site interactions.

Table 2: Hypothetical Property Comparison

Property Target Compound Analog 1 () Analog 2 ()
LogP (Predicted) ~3.5 (high lipophilicity) ~3.1 ~2.8 (due to 7-oxo group)
Solubility (mg/mL) <0.1 (low) <0.1 ~0.3 (moderate)
Hydrogen Bond Acceptors 7 7 8
Rotatable Bonds 6 6 5

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